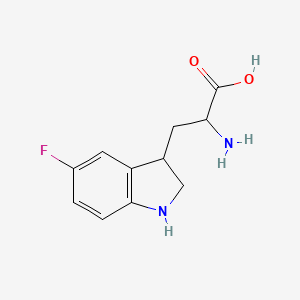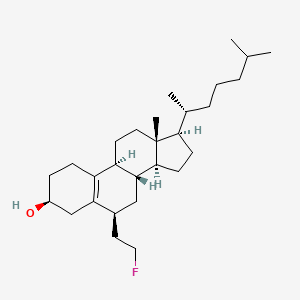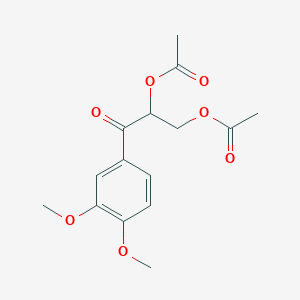
2,3-Diacetoxypropioveratrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-diacetoxypropioveratrone is an aromatic ketone that is propiophenone substituted by acetoxy groups at positions 1 and 2 and methoxy groups at positions 3' and 4' respectively. It is an aromatic ketone, a dimethoxybenzene and an acetate ester. It derives from a propiophenone.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Pathways for Chemical Production
Research into biosynthetic pathways has shown significant advancements in the production of chemicals like 3-hydroxypropionic acid, which is closely related to 2,3-Diacetoxypropioveratrone. These pathways are crucial for synthesizing novel polymer materials and derivatives, providing alternatives to traditional chemical synthesis. The engineering of microbes for the production of these chemicals is a key area of focus (Jiang, Meng, & Xian, 2009).
Production from Renewable Resources
The biological production of chemicals like 3-hydroxypropionic acid from glucose or glycerol is another significant area of research. This process involves microbial production and is an example of utilizing renewable resources for chemical synthesis, which could potentially be applied to compounds like this compound (Kumar, Ashok, & Park, 2013).
Antioxidant Activity and Health Implications
Studies have shown that certain chemicals structurally similar to this compound, such as resveratrol, exhibit antioxidant and antiproliferative activities. Understanding these properties can help in exploring the potential health benefits and applications of related compounds (Stivala et al., 2001).
Metabolic Engineering for Chemical Production
Metabolic engineering of microorganisms like Klebsiella pneumoniae and Escherichia coli for high-yield chemical production, including compounds related to this compound, is a significant research focus. This involves optimizing metabolic pathways to increase production efficiency (Li, Wang, Ge, & Tian, 2016).
CO2 Utilization in Chemical Synthesis
There's ongoing research in using CO2 as a feedstock for chemical synthesis, including the production of platform chemicals like 3-hydroxypropionic acid. This approach, applicable to related compounds, is important for sustainable and environmentally friendly production processes (Wang et al., 2016).
Eigenschaften
Molekularformel |
C15H18O7 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
[2-acetyloxy-3-(3,4-dimethoxyphenyl)-3-oxopropyl] acetate |
InChI |
InChI=1S/C15H18O7/c1-9(16)21-8-14(22-10(2)17)15(18)11-5-6-12(19-3)13(7-11)20-4/h5-7,14H,8H2,1-4H3 |
InChI-Schlüssel |
CCCJAULJBXHHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)
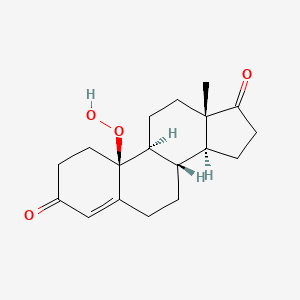
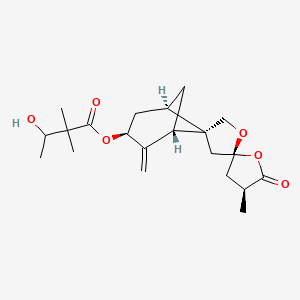
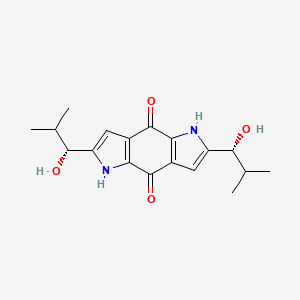
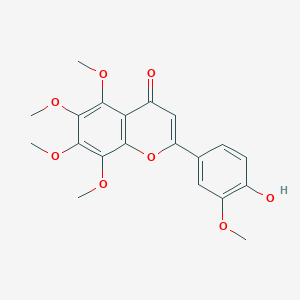
![(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)
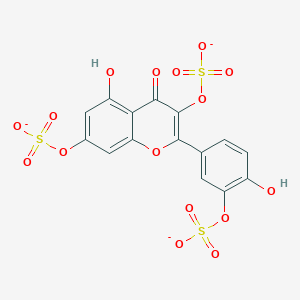

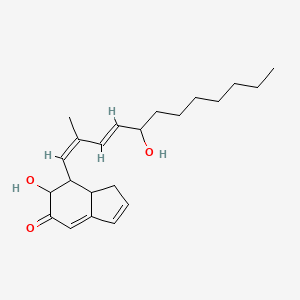
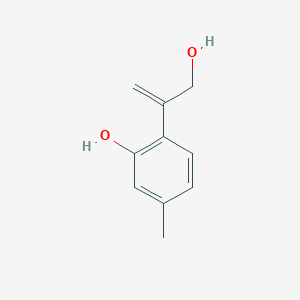

![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)
